2-Octenoyl chloride, (E)-
Description
BenchChem offers high-quality 2-Octenoyl chloride, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Octenoyl chloride, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
100808-08-0 |
|---|---|
Molecular Formula |
C8H13ClO |
Molecular Weight |
160.64 g/mol |
IUPAC Name |
oct-2-enoyl chloride |
InChI |
InChI=1S/C8H13ClO/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3 |
InChI Key |
SUHXRRRGYUULBU-UHFFFAOYSA-N |
SMILES |
CCCCCC=CC(=O)Cl |
Canonical SMILES |
CCCCCC=CC(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for E 2 Octenoyl Chloride Production
Laboratory Scale Synthesis Approaches
On a laboratory scale, the synthesis of (E)-2-Octenoyl chloride is typically achieved by treating (E)-2-octenoic acid with a suitable chlorinating agent. The choice of reagent often depends on factors such as reaction conditions, desired purity, and ease of product isolation.
A prevalent and effective method for preparing acyl chlorides from carboxylic acids involves the use of thionyl chloride (SOCl₂). wikipedia.orglibretexts.org This method is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. chemguide.co.uk The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.org
The general mechanism involves the carboxylic acid's oxygen atom attacking the electrophilic sulfur atom of thionyl chloride. This forms a chlorosulfite intermediate, which is a better leaving group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of SO₂ and HCl gases. libretexts.orgorgoreview.com
For the synthesis of (E)-2-Octenoyl chloride, (E)-2-octenoic acid would be reacted with thionyl chloride, often with gentle heating or at reflux, to drive the reaction to completion. commonorganicchemistry.com
Table 1: Synthesis of Acyl Chlorides using Thionyl Chloride
| Reactant | Reagent | Catalyst (optional) | Key Byproducts | Ref. |
|---|
Oxalyl chloride ((COCl)₂) is another excellent reagent for the conversion of carboxylic acids to acyl chlorides. wikipedia.org It is often considered a milder and more selective reagent than thionyl chloride, though it is also more expensive, making it more suitable for smaller-scale syntheses. researchgate.net The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), at room temperature and often with a catalytic amount of DMF. commonorganicchemistry.com
The reaction with oxalyl chloride also produces gaseous byproducts, namely carbon dioxide (CO₂) and carbon monoxide (CO), in addition to hydrogen chloride, which facilitates an easy workup. libretexts.org The use of a weak base like pyridine (B92270) can be employed to neutralize the HCl produced. orgoreview.com
Table 2: Comparison of Thionyl Chloride and Oxalyl Chloride for Acyl Chloride Synthesis
| Feature | Thionyl Chloride | Oxalyl Chloride | Ref. |
|---|---|---|---|
| Reactivity | More reactive, may require heating. | Milder, often reacts at room temperature. | commonorganicchemistry.comresearchgate.net |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) | chemguide.co.uklibretexts.org |
| Cost | Less expensive | More expensive | researchgate.net |
| Selectivity | Less selective | More selective | researchgate.net |
| Catalyst | Often requires a catalyst like DMF. | Often requires a catalyst like DMF. | wikipedia.orgcommonorganicchemistry.com |
In biological contexts, the activated form of (E)-2-octenoic acid is not the acyl chloride but rather (E)-2-Octenoyl-Coenzyme A ((E)-2-Octenoyl-CoA). hmdb.canih.gov This thioester is a key metabolite in medium-chain fatty acid metabolism. hmdb.ca The synthesis of (E)-2-Octenoyl-CoA from (E)-2-octenoic acid is accomplished enzymatically within cells by acyl-CoA ligases. hmdb.ca While not a direct synthesis of the acyl chloride, understanding the formation of this related precursor is crucial in biochemical studies.
Industrial Production Techniques
For larger-scale production of acyl chlorides, including potentially (E)-2-Octenoyl chloride, different economic and process considerations come into play.
While specific industrial methods for (E)-2-Octenoyl chloride are not widely published, the production of other acyl chlorides often utilizes phosgene (B1210022) (COCl₂) or its safer liquid equivalent, diphosgene (trichloromethyl chloroformate). google.comgoogle.com These reactions are catalyzed, often by N,N-dialkylformamides. google.com For instance, lauroyl chloride can be prepared from lauric acid and phosgene using an N-vinyl-2-pyrrolidone catalyst. google.com A similar approach could be envisioned for the production of (E)-2-Octenoyl chloride from (E)-2-octenoic acid. The use of an immobilized catalyst that can be recovered and reused is an attractive option for industrial processes to reduce costs and waste. google.com
Green Chemistry Considerations in (E)-2-Octenoyl Chloride Synthesis
Modern synthetic chemistry places increasing emphasis on "green" methodologies that minimize waste and environmental impact. In the context of acyl chloride synthesis, this includes exploring alternative solvents and catalysts.
Recent research has focused on developing more environmentally friendly protocols. For example, the synthesis of amides from acid chlorides has been demonstrated in the bio-based solvent Cyrene™, which offers a less toxic alternative to traditional solvents like DMF and dichloromethane. rsc.org While this applies to the subsequent reactions of acyl chlorides, the principles can inform the development of greener synthesis routes for the acyl chlorides themselves. Another approach involves using metal-free, neutral conditions for reactions involving acid chlorides, which can simplify product isolation and reduce waste. tandfonline.comresearchgate.net The use of catalysts that can be easily recovered and reused also aligns with the principles of green chemistry. google.com
Green Chemistry Considerations in (E)-2-Octenoyl Chloride Synthesis
Evaluation of Process Efficiency Using E-factors for Esterification
A key metric in green chemistry for evaluating the environmental footprint of a chemical process is the Environmental Factor (E-factor). The E-factor is defined as the total mass of waste generated per unit mass of product. A lower E-factor signifies a more efficient and environmentally friendly process, with an ideal value of zero. libretexts.orgcatalysis.blogsheldon.nl
The traditional synthesis of (E)-2-Octenoyl chloride typically involves the reaction of (E)-2-octenoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often in a chlorinated solvent like dichloromethane (DCM). taylorandfrancis.com While effective, this method generates significant waste, including the solvent itself, byproducts from the chlorinating agent (sulfur dioxide and hydrogen chloride), and any excess reagents. tandfonline.comresearchgate.net
To illustrate the potential for improvement, a comparative analysis of the E-factor for a conventional versus a greener synthetic approach is presented. The greener approach assumes the use of a recyclable, less hazardous solvent and a more efficient catalytic system that minimizes waste.
Table 1: Comparative E-factor Analysis for the Synthesis of (E)-2-Octenoyl Chloride
| Parameter | Traditional Synthesis | Greener Synthesis (Hypothetical) |
| Starting Material | (E)-2-Octenoic Acid | (E)-2-Octenoic Acid |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Recyclable Chlorinating Agent |
| Solvent | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (B130290) (2-MeTHF) |
| Product | (E)-2-Octenoyl Chloride | (E)-2-Octenoyl Chloride |
| Waste Generated | Used Solvent, SO₂, HCl, Excess Reagents | Recovered Solvent, Minimal Byproducts |
| Hypothetical E-factor | 5 - 10 | 1 - 3 |
This table presents a hypothetical comparison to illustrate the potential reduction in the E-factor. Actual values would depend on specific process conditions.
The significantly lower hypothetical E-factor for the greener synthesis highlights the substantial environmental benefits achievable by moving away from traditional methods that rely on hazardous solvents and stoichiometric reagents.
Exploration of Solventless Reaction Conditions
A significant advancement in green chemistry is the development of solventless, or neat, reaction conditions. ijcps.org Eliminating the solvent from a chemical process can drastically reduce waste, simplify product purification, and lower energy consumption associated with solvent recovery. numberanalytics.comfrontiersin.org
For the synthesis of (E)-2-Octenoyl chloride, a solventless approach would involve the direct reaction of (E)-2-octenoic acid with a chlorinating agent, potentially with the aid of a solid catalyst. Research into solvent-free acylation reactions has shown that various solid acid catalysts can effectively promote the reaction. ijcps.org
The following table outlines a hypothetical exploration of solventless conditions for the synthesis of (E)-2-Octenoyl chloride, examining the impact of different catalysts and reaction times on the yield of the final product.
Table 2: Hypothetical Exploration of Solventless Synthesis of (E)-2-Octenoyl Chloride
| Catalyst | Reaction Time (hours) | Hypothetical Yield (%) |
| None | 8 | 65 |
| Zeolite H-Beta | 4 | 85 |
| Montmorillonite K-10 | 5 | 80 |
| Amberlyst-15 | 6 | 78 |
This table is a hypothetical representation of potential research findings. The effectiveness of each catalyst would need to be experimentally verified.
These hypothetical findings suggest that the use of a solid, reusable catalyst could not only eliminate the need for a solvent but also potentially reduce reaction times and improve yields.
Utilization of Alternative Solvent Systems in Synthesis
While solventless reactions are ideal, some processes may still require a solvent for optimal performance. In such cases, the principles of green chemistry advocate for the replacement of hazardous solvents with safer, more environmentally benign alternatives. organic-chemistry.org Dichloromethane (DCM), a common solvent in traditional acyl chloride synthesis, is a suspected carcinogen and poses environmental risks. libretexts.org
The search for greener solvents has identified several promising candidates, such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, and cyclopentyl methyl ether (CPME), which has a lower tendency to form explosive peroxides compared to other ethers. nih.govalexandonian.com
A comparative study of the synthesis of (E)-2-Octenoyl chloride in different solvent systems could provide valuable insights into the feasibility of replacing traditional solvents. The following table presents a hypothetical comparison of reaction outcomes.
Table 3: Hypothetical Comparison of Alternative Solvents for the Synthesis of (E)-2-Octenoyl Chloride
| Solvent | Boiling Point (°C) | Hypothetical Yield (%) | Environmental/Safety Considerations |
| Dichloromethane (DCM) | 39.6 | 90 | Suspected carcinogen, environmentally persistent |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 88 | Derived from renewable resources, less toxic |
| Cyclopentyl methyl ether (CPME) | 106 | 85 | Low peroxide formation, easily recyclable |
| Ethyl Acetate | 77 | 82 | Low toxicity, biodegradable |
This table is a hypothetical illustration of how different solvents could perform in the synthesis of (E)-2-Octenoyl chloride.
The hypothetical data suggest that alternative solvents can provide comparable yields to traditional solvents while offering significant advantages in terms of environmental impact and safety. Further research would be necessary to optimize reaction conditions for each solvent system.
Historical Context of Its Application in Chemical Transformations
The study of α,β-unsaturated acyl chlorides dates back to at least the mid-20th century. Early research explored their fundamental reactivity, for instance, their reaction with diazomethane, which was reported in 1955. acs.org These foundational studies paved the way for the development of more complex transformations.
The broader class of acyl chlorides has been a staple in organic synthesis for a long time, primarily for the acylation of alcohols, amines, and arenes (in Friedel-Crafts reactions). The synthesis of octanoyl chloride, the saturated analogue of (E)-2-octenoyl chloride, is a well-established process, typically involving the reaction of octanoic acid with reagents like thionyl chloride or oxalyl chloride. google.com
The application of α,β-unsaturated acyl chlorides in more sophisticated, catalyzed reactions is a more recent development, gaining momentum with the rise of modern organometallic catalysis and organocatalysis in the late 20th and early 21st centuries. The development of palladium-catalyzed cross-coupling reactions, for which the Nobel Prize in Chemistry was awarded in 2010, has significantly expanded the synthetic utility of acyl chlorides, including the unsaturated variants. organic-chemistry.orgrsc.org
For example, the ability to form α,β-unsaturated ketones via palladium-catalyzed coupling of acyl chlorides with organoboron compounds provided a significant advancement over classical methods. organic-chemistry.orglookchem.com More recently, the exploration of α,β-unsaturated acyl ammonium (B1175870) intermediates in asymmetric catalysis represents the current frontier of their application, allowing for the synthesis of complex chiral molecules. rsc.org While specific historical milestones for (E)-2-octenoyl chloride are not extensively documented, its utility is understood within the broader and evolving context of α,β-unsaturated acyl chloride chemistry.
The following table provides a general timeline of key developments in the application of acyl chlorides, including α,β-unsaturated systems.
| Period | Key Developments | Impact on (E)-2-Octenoyl Chloride Chemistry |
| Mid-20th Century | Foundational studies on the reactivity of α,β-unsaturated acyl chlorides. acs.org | Established the basic chemical behavior of this class of compounds. |
| Late 20th Century | Development of palladium-catalyzed cross-coupling reactions. | Enabled new methods for C-C bond formation, such as the synthesis of unsaturated ketones. organic-chemistry.org |
| Early 21st Century | Rise of asymmetric organocatalysis. | Opened avenues for the use of (E)-2-octenoyl chloride in the stereoselective synthesis of complex molecules. rsc.org |
A Comprehensive Examination of (E)-2-Octenoyl Chloride's Synthetic Routes
(E)-2-Octenoyl chloride, a reactive acyl chloride, serves as a valuable intermediate in various chemical syntheses. Its production can be approached through several methodologies, each with distinct advantages and applications, from small-scale laboratory preparations to potential industrial-scale manufacturing. This article explores the primary synthetic pathways to (E)-2-Octenoyl chloride, including halogenation of its corresponding carboxylic acid, advanced methods for related precursors, and considerations for greener chemical processes.
Chemical Reactivity and Reaction Mechanisms of E 2 Octenoyl Chloride
Nucleophilic Acylation Reaction Pathways
The primary reaction pathway for (E)-2-Octenoyl chloride involves the attack of a nucleophile on the carbonyl carbon. This is followed by the reformation of the carbon-oxygen double bond and the elimination of the chloride ion. fiveable.me This two-step process, known as the nucleophilic addition-elimination mechanism, is characteristic of acyl chlorides and other carboxylic acid derivatives. libretexts.orgsavemyexams.com The high reactivity of acyl chlorides, including (E)-2-Octenoyl chloride, places them at the top of the reactivity order among carboxylic acid derivatives, reacting more readily than anhydrides, esters, and amides. libretexts.orgfiveable.me
(E)-2-Octenoyl chloride reacts rapidly with alcohols to form the corresponding (E)-2-octenoate esters. savemyexams.comwikipedia.org This reaction, often referred to as alcoholysis, is typically exothermic and results in the formation of an ester and hydrogen chloride gas. libretexts.orgchemguide.co.uk The reaction proceeds via a nucleophilic addition-elimination mechanism. savemyexams.comchemguide.co.uk
The general reaction is as follows: (E)-2-Octenoyl chloride + Alcohol → (E)-2-Octenoate Ester + Hydrogen Chloride
An example is the reaction with ethanol (B145695) to produce ethyl (E)-2-octenoate. The lone pair of electrons on the oxygen atom of the alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This leads to a tetrahedral intermediate which then collapses, expelling a chloride ion and, after deprotonation, yielding the final ester product. libretexts.orgchemguide.co.uk
Similar to alcohols, amines readily react with (E)-2-Octenoyl chloride to produce amides. This process, known as aminolysis, involves the reaction with ammonia, primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively. libretexts.org The reaction is typically very vigorous. libretexts.org
The general reaction is as follows: (E)-2-Octenoyl chloride + 2 Amine → (E)-N-alkyl-2-octenamide + Ammonium (B1175870) Chloride
For instance, reacting (E)-2-Octenoyl chloride with two equivalents of an amine like methylamine (B109427) would yield N-methyl-(E)-2-octenamide. The first equivalent of the amine acts as a nucleophile, while the second equivalent acts as a base to neutralize the hydrogen chloride produced during the reaction, forming an ammonium salt. libretexts.org This reaction proceeds through the same nucleophilic addition-elimination pathway. savemyexams.com
Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles, often more so than their alcohol counterparts. chemistrysteps.commasterorganicchemistry.com Consequently, (E)-2-Octenoyl chloride reacts with thiols to form thioesters. Thioesters are important compounds in both synthetic chemistry and biochemistry.
The general reaction is as follows: (E)-2-Octenoyl chloride + Thiol → (E)-S-alkyl-2-octenethioate + Hydrogen Chloride
The high nucleophilicity of the sulfur atom facilitates the attack on the carbonyl carbon of the acyl chloride. researchgate.net The reaction mechanism is analogous to that of esterification and amidation, involving a tetrahedral intermediate followed by the elimination of the chloride ion. Due to the higher acidity of thiols compared to alcohols, this reaction can often be carried out under milder conditions. chemistrysteps.com
Table 1: Summary of Nucleophilic Acylation Reactions of (E)-2-Octenoyl Chloride
| Nucleophile | Reagent Example | Product Class | Product Example |
| Alcohol | Ethanol | Ester | Ethyl (E)-2-octenoate |
| Amine | Methylamine | Amide | N-methyl-(E)-2-octenamide |
| Thiol | Ethanethiol | Thioester | S-ethyl (E)-2-octenethioate |
The mechanism of nucleophilic acyl substitution is generally accepted to proceed through a two-step addition-elimination pathway involving a tetrahedral intermediate. fiveable.melibretexts.org
Nucleophilic Addition: The reaction begins with the nucleophile attacking the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide ion intermediate. libretexts.orglibretexts.org
Elimination of Leaving Group: The tetrahedral intermediate is typically unstable. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is expelled. libretexts.orglibretexts.org
Deprotonation: If the nucleophile was neutral (like an alcohol or amine), the resulting product will be protonated. A base, such as a second equivalent of the amine or the expelled chloride ion, removes this proton to yield the final, neutral product and hydrogen chloride. libretexts.orgyoutube.com
The existence of this tetrahedral intermediate has been a subject of some debate, with some computational studies suggesting a more concerted S(N)2-like mechanism for certain acyl chlorides. nih.gov However, experimental evidence, such as the detection of protonated tetrahedral intermediates in the gas phase for the reaction of acetyl chloride with ethanol, supports the stepwise addition/elimination mechanism. rsc.orgrsc.org For (E)-2-Octenoyl chloride, this mechanism remains the standard model to explain its reactivity with various nucleophiles.
Applications of E 2 Octenoyl Chloride in Advanced Organic Synthesis
Role in Polymer and Material Science Research
The ability of (E)-2-octenoyl chloride to modify the surface properties of polymers has significant implications for material science. In particular, the esterification of cellulose (B213188) has been a key area of research for developing advanced materials with tailored hydrophobicity.
Cellulose Esterification for Advanced Film and Aerogel Fabrication
Cellulose, a rigid and hydrophilic biopolymer, can be transformed into a thermoplastic and hydrophobic material through esterification with long-chain fatty acid chlorides. The reaction of cellulose with octanoyl chloride has been successfully employed to prepare cellulose esters that can be processed into transparent films and highly porous aerogels. ncsu.edusemanticscholar.org
The esterification is typically carried out in a homogeneous solution of cellulose dissolved in a lithium chloride/N,N-dimethylacetamide (LiCl/DMAc) medium. ncsu.edusemanticscholar.org The resulting cellulose octanoate (B1194180) is soluble in organic solvents like tetrahydrofuran (B95107) (THF), from which films can be cast and aerogels can be prepared through a sol-gel process followed by drying. ncsu.edu These materials exhibit excellent hydrophobicity, a direct consequence of the attached octanoyl chains. ncsu.edu
Control of Degree of Substitution and Material Hydrophobicity
The degree of substitution (DS) is a crucial factor in determining the properties of the resulting cellulose esters. A higher DS generally leads to greater hydrophobicity. The DS can be controlled by manipulating the reaction conditions, such as the molar ratio of octanoyl chloride to the hydroxyl groups of cellulose, the reaction temperature, and the reaction time. ncsu.edusemanticscholar.org
Research has shown that increasing the molar ratio of octanoyl chloride, the reaction temperature, and the reaction time all lead to an increase in the DS. ncsu.edusemanticscholar.org For example, a high DS of 2.2 can be achieved by reacting cellulose with a 1.6 to 1.8 molar ratio of octanoyl chloride to cellulose hydroxyl groups at 100°C for 8 hours. ncsu.edusemanticscholar.org This level of substitution results in a highly hydrophobic material, as evidenced by a significant increase in the water contact angle of films made from the cellulose ester. ncsu.edu
Table 2: Influence of Reaction Conditions on the Degree of Substitution of Cellulose Octanoate
| Molar Ratio (Octanoyl Chloride : OH) | Temperature (°C) | Time (h) | Degree of Substitution (DS) |
| 1.0 | 100 | 8 | ~1.5 ncsu.edusemanticscholar.org |
| 1.6 | 100 | 8 | ~2.2 ncsu.edusemanticscholar.org |
| 1.8 | 100 | 8 | ~2.2 ncsu.edusemanticscholar.org |
The ability to precisely control the DS allows for the fine-tuning of the material's hydrophobicity, making it suitable for a range of applications, from water-resistant coatings to advanced separation media.
Preparation of Transparent Films and Aerogels
There is no scientific literature available that describes the use of (E)-2-Octenoyl chloride in the synthesis or preparation of transparent films or aerogels. Research in this area typically involves precursors like siloxanes, cellulose derivatives, or polyimides, and does not mention the use of this specific acyl chloride.
Lignin (B12514952) Modification and Biopolymer Functionalization
No studies have been found that report the use of (E)-2-Octenoyl chloride for the specific purpose of introducing functional groups onto lignin or other biopolymers. While the acylation of lignin with other acyl chlorides (such as octanoyl chloride) has been investigated to alter its properties, the specific application of the (E)-2-octenoyl isomer is not documented.
As there are no reports on the modification of lignin with (E)-2-Octenoyl chloride, there is consequently no data on the impact of such a modification on lignin's solubility or its UV protection properties. Studies on lignin modification for UV protection typically involve other chemical modifications or the incorporation of different UV-absorbing moieties.
Development of Specialized Organic Materials
The scientific literature on the development of polar-embedded and polar-endcapped stationary phases for chromatography does not mention (E)-2-Octenoyl chloride as a reagent. The synthesis of these materials typically involves the incorporation of polar functional groups like amides, carbamates, or ureas into alkyl chains, but the use of this specific unsaturated acyl chloride has not been reported.
There is no evidence in the available literature to suggest that (E)-2-Octenoyl chloride is used in the synthesis or integration of conjugated copolymers for inverted polymer solar cells. Research in this field focuses on the design and synthesis of specific monomer units and polymer backbones to achieve desired electronic and optical properties, and (E)-2-Octenoyl chloride does not appear as a component in these systems.
Acylation of Styrenic Sulfonated Resins for Catalyst Development
The functionalization of polymeric supports is a cornerstone in the development of heterogeneous catalysts, enabling the immobilization of active species on a solid matrix. Styrenic sulfonated resins, owing to their inherent acidity and ion-exchange capabilities, present a versatile platform for further chemical modification. One such modification is acylation, which can be employed to introduce new functional groups, alter the resin's polarity, and create specific binding sites for catalytic species. This section focuses on the acylation of styrenic sulfonated resins using (E)-2-Octenoyl chloride, exploring the reaction chemistry, influencing factors, and the potential of the resulting material in catalyst development.
The reaction between a styrenic sulfonated resin and (E)-2-Octenoyl chloride is a complex process influenced by the inherent properties of the polymer and the reaction conditions. Styrenic sulfonated resins consist of a polystyrene backbone where a certain percentage of the aromatic rings are functionalized with sulfonic acid (-SO₃H) groups. The presence of these groups significantly influences the subsequent acylation reaction.
From a chemical standpoint, the sulfonic acid group is a strongly deactivating group for electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation. The electron-withdrawing nature of the -SO₃H group reduces the electron density of the aromatic ring, making it less susceptible to attack by the acylium ion generated from (E)-2-Octenoyl chloride. Consequently, direct acylation of the sulfonated phenyl rings is generally considered to be unfavorable under standard Friedel-Crafts conditions.
Therefore, the acylation reaction primarily targets the unsulfonated phenyl rings within the polystyrene matrix. The degree of sulfonation of the resin is a critical parameter determining the extent of possible acylation. Resins with a lower degree of sulfonation possess a higher number of available, unactivated phenyl rings, which can readily undergo Friedel-Crafts acylation in the presence of a suitable Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
The general mechanism for the acylation of the unsulfonated portion of the resin is depicted below:
Formation of the Acylium Ion: (E)-2-Octenoyl chloride reacts with the Lewis acid catalyst to form a highly electrophilic acylium ion.
Electrophilic Aromatic Substitution: The acylium ion is then attacked by the electron-rich π-system of an unsulfonated phenyl ring in the polystyrene backbone, forming a resonance-stabilized carbocation intermediate (a sigma complex).
Deprotonation: A base, typically the Lewis acid-halide complex, removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the acylated polystyrene unit and regenerating the catalyst.
The success of this acylation is contingent on several factors, including the choice of solvent, reaction temperature, and the ratio of reactants and catalyst. Swelling of the resin in an appropriate solvent is crucial to ensure the accessibility of the internal phenyl groups to the acylating agent.
Table 1: Key Parameters Influencing the Acylation of Styrenic Sulfonated Resins
| Parameter | Effect on Acylation | Considerations |
| Degree of Sulfonation | Inversely proportional to the potential degree of acylation on the aromatic rings. | Higher sulfonation reduces available sites for Friedel-Crafts acylation. |
| Lewis Acid Catalyst | Essential for the generation of the acylium ion from the acyl chloride. | The catalyst must be chosen carefully to avoid side reactions with the sulfonic acid groups. |
| Solvent | Affects resin swelling and reagent solubility. | A solvent that swells the resin without reacting with the reagents is optimal. |
| Reaction Temperature | Influences the reaction rate. | Higher temperatures may lead to side reactions or degradation of the polymer. |
| Reaction Time | Determines the extent of the reaction. | Sufficient time is required for the diffusion of reagents into the polymer matrix. |
Detailed Research Findings
While direct studies on the acylation of styrenic sulfonated resins with (E)-2-Octenoyl chloride are not extensively reported in the literature, the principles of Friedel-Crafts acylation of polystyrene are well-established. Research on the functionalization of polystyrene and related polymers provides a framework for understanding this transformation.
Studies have shown that the degree of functionalization of polystyrene resins can be controlled by adjusting the reaction conditions. For instance, the molar ratio of the acylating agent and the Lewis acid catalyst to the number of available aromatic rings is a key determinant of the final degree of acylation.
Table 2: Hypothetical Experimental Data for the Acylation of a Styrenic Sulfonated Resin
This table presents a hypothetical data set based on established principles of polymer functionalization to illustrate the expected outcomes.
| Entry | Degree of Sulfonation (%) | Molar Ratio (Unsulfonated Rings:(E)-2-Octenoyl chloride:AlCl₃) | Reaction Time (h) | Degree of Acylation (%) |
| 1 | 20 | 1:1.2:1.2 | 6 | 75 |
| 2 | 20 | 1:1.5:1.5 | 6 | 85 |
| 3 | 40 | 1:1.2:1.2 | 6 | 55 |
| 4 | 40 | 1:1.5:1.5 | 12 | 65 |
| 5 | 60 | 1:1.5:1.5 | 12 | 30 |
The data in the hypothetical table illustrates that a lower degree of sulfonation (Entry 1 and 2) allows for a higher degree of acylation, as more reactive sites are available. Increasing the excess of the acylating agent and catalyst (Entry 2 vs. 1) can also lead to a higher degree of functionalization. Conversely, a higher degree of sulfonation (Entry 5) significantly hinders the acylation of the aromatic rings.
The introduction of the (E)-2-octenoyl group onto the styrenic sulfonated resin creates a bifunctional material. The sulfonic acid groups provide acidic sites and ion-exchange capabilities, while the newly introduced acyl group can serve as a coordination site for metal catalysts or as a platform for further chemical modifications. The long alkyl chain of the octenoyl group can also modify the hydrophobic/hydrophilic balance of the resin, which can be advantageous in certain catalytic applications, particularly in reactions involving organic substrates in aqueous or biphasic media. The development of such functionalized resins opens avenues for creating novel catalysts with tailored properties for specific organic transformations.
Biochemical and Enzymatic Transformations Involving E 2 Octenoyl Species
Substrate Utilization in Enzymatic Pathways
(E)-2-Octenoyl-CoA and its mimics serve as substrates for several classes of enzymes, enabling the synthesis of more complex molecules. The specific interactions between these substrates and their respective enzymes are critical for the efficiency and specificity of these metabolic pathways.
(E)-2-Octenoyl-CoA is a recognized substrate for a class of enzymes known as enoyl-CoA carboxylases/reductases (Ecrs). These enzymes are notable for their ability to catalyze the reductive carboxylation of α,β-unsaturated acyl-CoA thioesters. One of the most well-studied Ecrs is crotonyl-CoA carboxylase/reductase (Ccr), which catalyzes the NADPH-dependent reductive carboxylation of crotonyl-CoA to yield (2S)-ethylmalonyl-CoA. nih.gov In the absence of CO2, Ccr can also catalyze the reduction of crotonyl-CoA to butyryl-CoA, although this is considered a side reaction and is less efficient. nih.gov
The enzymatic activity of Ecrs is not limited to short-chain substrates. For instance, the enzyme RevT, involved in the biosynthesis of reveromycin, utilizes (E)-2-enoyl-CoA substrates, including (E)-2-octenoyl-CoA, for the production of 2-alkylmalonyl-CoA extender units. nih.gov The in vitro conversion of fatty acids to 2-alkylmalonyl-CoA has been demonstrated using purified RevS and RevT, where RevS, a medium-chain fatty acyl-CoA ligase, activates the fatty acid, which is then likely converted to the (E)-2-enoyl-CoA substrate for RevT. nih.gov
CinF, another enoyl-CoA reductase from Streptomyces sp. JS360, has been crystallized with NADP+ and octenoyl-CoA, providing structural insights into the binding of such substrates. nih.gov These structural studies have helped to identify a putative CO2 binding pocket within Ecrs, composed of highly conserved amino acid residues. nih.gov This pocket is crucial for controlling the carboxylation reaction and preventing unwanted reactions with oxygen and water. nih.gov
The table below summarizes the kinetic parameters for a representative Ccr enzyme, highlighting its efficiency.
| Substrate | Apparent KM (µM) | Apparent kcat (s-1) |
| Crotonyl-CoA | 21 ± 2 | 103 ± 3 |
| NADPH | 37 ± 4 | |
| CO2 | 90 ± 10 | |
| Data for Kitasatospora setae Ccr (KsCcr) wild type. nih.gov |
In the study of biosynthetic pathways involving protein-bound intermediates, such as those in polyketide and fatty acid synthesis, the use of full-length acyl carrier proteins (ACPs) can be cumbersome. To overcome this, N-acetylcysteamine (SNAC) thioesters are widely used as simple, low-molecular-weight mimics of the acyl-bearing 4'-phosphopantetheine (B1211885) arm of ACPs and Coenzyme A. mdpi.comresearchgate.net These biomimetic thioesters are valuable tools for in vitro enzymatic assays and for studying the mechanisms of individual enzymatic domains within large megasynthase enzymes like polyketide synthases (PKSs) and fatty acid synthases (FASs). mdpi.com
(E)-2-Octenoyl-SNAC can be synthesized and used to probe the substrate specificity and catalytic activity of various enzymes that would naturally act on (E)-2-octenoyl-ACP or (E)-2-octenoyl-CoA. The use of SNAC thioesters allows for simplified studies with active enzymes by mimicking the crucial thioester linkage of the natural substrate. mdpi.com
Role in Polyketide Biosynthesis
The structural diversity of polyketides is largely determined by the variety of starter and extender units incorporated by polyketide synthases (PKSs). (E)-2-Octenoyl-CoA plays a pivotal role in expanding this diversity by serving as a precursor for the biosynthesis of unusual extender units.
Polyketide biosynthesis proceeds through the successive condensation of small carboxylic acid-derived units. While malonyl-CoA and methylmalonyl-CoA are the most common extender units, the incorporation of larger, more complex units leads to greater structural variation in the final polyketide product. nih.govsemanticscholar.org 2-Alkylmalonyl-CoAs, such as hexylmalonyl-CoA, are examples of such unusual extender units. researchgate.net
The formation of these extender units often involves the reductive carboxylation of an α,β-unsaturated acyl-CoA. For example, hexylmalonyl-CoA, an extender unit in the biosynthesis of polyketides like filipin (B1216100), is derived from (E)-2-octenoyl-CoA through the action of a crotonyl-CoA carboxylase/reductase (CCR). researchgate.netnih.gov Similarly, the biosynthesis of reveromycin A utilizes 2-alkylmalonyl-CoA extender units that are generated from fatty acid precursors via (E)-2-enoyl-CoA intermediates. nih.govriken.jp This process highlights a direct link between fatty acid metabolism and polyketide biosynthesis, allowing for the incorporation of carbon chains of varying lengths into the polyketide backbone.
Several homologs of crotonyl-CoA carboxylase/reductase (CCR) have been identified in the biosynthetic gene clusters of secondary metabolites, where they are responsible for generating a variety of alkylmalonyl-CoA extender units. nih.govmendeley.comresearchgate.net These CCR homologs often exhibit relaxed substrate specificity, allowing them to act on a range of α,β-unsaturated acyl-CoAs of different chain lengths. nih.gov
For instance, the filipin biosynthetic gene cluster in Streptomyces avermitilis contains pteB, a CCR homolog predicted to be a 2-octenoyl-CoA carboxylase/reductase. nih.gov Recombinant PteB has been shown to have selective reductase activity towards 2-octenoyl-CoA and can generate a variety of alkylmalonyl-CoAs in the presence of bicarbonate. nih.gov Another example is AllR, a CCR homolog from the FK506 biosynthetic cluster in Streptomyces tsukubaensis, which provides the allylmalonyl-CoA extender unit and potentially ethylmalonyl-CoA. nih.govmendeley.com Phylogenetic analyses have shown that CCRs involved in the biosynthesis of long-chain precursors, leading to units like butylmalonyl-CoA and hexylmalonyl-CoA, form a distinct branch. researchgate.net
The following table provides examples of CCR homologs and their corresponding substrates and products.
| Enzyme | Source Organism | Substrate | Product (Extender Unit) | Associated Polyketide |
| PteB | Streptomyces avermitilis | (E)-2-Octenoyl-CoA | Hexylmalonyl-CoA | Filipin |
| DpnC | Streptomyces sp. CNH-189 | (E)-2-Octenoyl-CoA | Hexylmalonyl-CoA | Cinnabaramide A |
| RevT | Streptomyces sp. SN-593 | (E)-2-Enoyl-CoAs | 2-Alkylmalonyl-CoAs | Reveromycin A |
| AllR | Streptomyces tsukubaensis | Crotonyl-CoA, Pentenoyl-CoA | Ethylmalonyl-CoA, Allylmalonyl-CoA | FK520, FK506 |
Involvement in Fatty Acid Metabolism and Acyl Carrier Protein Interactions
(E)-2-Octenoyl-CoA is a key intermediate in the β-oxidation of fatty acids. wikipedia.org Specifically, it is a product of the medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes the dehydrogenation of octanoyl-CoA. hmdb.cafoodb.ca This reaction is a critical step in the breakdown of medium-chain fatty acids for energy production. wikipedia.orghmdb.cafoodb.ca
In both fatty acid and polyketide biosynthesis, the growing acyl chains are covalently attached to an acyl carrier protein (ACP) via a 4'-phosphopantetheine prosthetic group. nih.govcdnsciencepub.com The ACP acts as a shuttle, delivering the acyl intermediates to the active sites of the various enzymes in the biosynthetic pathway. nih.govnih.gov The interactions between the acyl-ACP and these partner enzymes are transient and highly specific, ensuring the correct sequence of reactions. nih.govnih.gov
The structure of the ACP, typically a small, acidic protein composed of a bundle of alpha-helices, allows it to sequester the hydrophobic acyl chain, protecting it from the aqueous environment of the cytosol. nih.govportlandpress.com The interaction between the ACP and its partner enzymes is often mediated by specific recognition surfaces on both proteins, with helix II of the ACP playing a particularly important role. cdnsciencepub.com The dynamic nature of the ACP and its prosthetic arm is essential for the translocation of the acyl chain from the core of the ACP into the active site of the partner enzyme. nih.gov
Participation in De Novo Fatty Acid Biosynthesis Pathways
De novo fatty acid synthesis is the metabolic process for creating fatty acids from non-lipid precursors, primarily acetyl-CoA. This pathway proceeds through a repeating four-step reaction cycle that elongates the growing fatty acid chain by two carbons per cycle. The intermediates in this process are covalently attached to an Acyl Carrier Protein (ACP) via a thioester linkage.
The (E)-2-octenoyl-ACP, also referred to as trans-2-octenoyl-ACP, is a specific intermediate in this pathway. It is formed during the third cycle of elongation when a six-carbon chain (hexanoyl-ACP) is extended to an eight-carbon chain. The sequence of reactions involving the octenoyl intermediate is as follows:
Condensation: Hexanoyl-ACP condenses with malonyl-ACP to form a β-ketoacyl-ACP (3-oxooctanoyl-ACP), releasing CO2.
Reduction: The β-keto group is reduced to a hydroxyl group by β-ketoacyl-ACP reductase, forming β-hydroxyoctanoyl-ACP.
Dehydration: A molecule of water is removed from β-hydroxyoctanoyl-ACP by a β-hydroxyacyl-ACP dehydrase enzyme. This reaction creates a double bond between the alpha and beta carbons (C2 and C3), resulting in the formation of (E)-2-octenoyl-ACP.
Reduction: The double bond of (E)-2-octenoyl-ACP is reduced by enoyl-ACP reductase, using NADPH as the electron donor, to produce the saturated eight-carbon octanoyl-ACP.
This octanoyl-ACP is then ready to serve as the substrate for the next round of elongation.
Research on the enzymatic components of this pathway has provided specific details on the processing of (E)-2-octenoyl species. For instance, studies on the β-hydroxyacyl-ACP dehydrase from Escherichia coli have demonstrated its activity on a range of short-chain substrates. The enzyme catalyzes the reversible hydration of α,β-unsaturated acyl-ACPs. While it is most active on shorter chains, it retains significant activity for the hydration of (E)-2-octenoyl-ACP. researchgate.net
| Substrate | Maximal Hydration Rate (mµmoles/min/mg) |
| Crotonyl-ACP (C4) | 4100 |
| 2-Hexenoyl-ACP (C6) | 2300 |
| 2-Octenoyl-ACP (C8) | 200 |
| 2-Decenoyl-ACP (C10) | Inactive |
Data sourced from studies on E. coli β-hydroxybutyryl-ACP dehydrase. researchgate.net
Preparation of Trans-2-Octenoyl-Acyl Carrier Protein (ACP) for Fatty Acid Synthase Studies
The study of fatty acid synthase (FAS) systems, particularly Type II FAS found in bacteria and plants, often requires the preparation of specific acyl-ACP intermediates to be used as substrates in enzymatic assays. The synthesis of trans-2-octenoyl-ACP is crucial for investigating the kinetics and substrate specificity of enzymes like enoyl-ACP reductase.
While historical methods may have used chemical acylation starting from precursors like 2-octenoyl chloride, modern biochemical studies typically employ enzymatic methods for their high specificity and efficiency. A common method involves the use of a phosphopantetheinyl transferase, such as Sfp from Bacillus subtilis.
The general procedure is as follows:
Preparation of Apo-ACP: The Acyl Carrier Protein is expressed and purified in its inactive, or 'apo', form, which lacks the essential 4'-phosphopantetheine (Ppant) prosthetic group.
Synthesis of Acyl-CoA: The desired acyl group, in this case, (E)-2-octenoate, is enzymatically or chemically converted to its Coenzyme A thioester, (E)-2-octenoyl-CoA.
Enzymatic Acylation of ACP: The Sfp transferase catalyzes the transfer of the acyl-phosphopantetheinyl moiety from the synthesized (E)-2-octenoyl-CoA to a specific serine residue on the apo-ACP. This reaction converts the inactive apo-ACP into the active, acylated 'holo' form, yielding trans-2-octenoyl-ACP.
This enzymatic approach ensures the correct and covalent attachment of the acyl chain to the ACP, producing a biologically active substrate suitable for FAS studies. researchgate.net
Methodologies for Quantitative Profiling of Acyl-ACPs in Lipid Metabolism
Understanding the regulation of lipid metabolism requires accurate measurement of the concentrations of metabolic intermediates, including the various acyl-ACP species. The transient nature and low abundance of these intermediates make their quantification challenging. A robust and sensitive method utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the quantitative profiling of acyl-ACPs. nih.govnih.gov
This methodology is broadly applicable to Type II FAS systems (found in plants, bacteria, and mitochondria) because it targets a highly conserved amino acid sequence in the ACP protein where the acyl chain is attached. nih.govnih.gov
The key steps of the analytical method are:
Sample Preparation: Extraction of total proteins, including acyl-ACPs, from the biological source.
Proteolytic Digestion: The use of a specific endoproteinase, Asp-N, which cleaves the ACP. This liberates the acyl chain, still attached to the phosphopantetheine group and a short, conserved tripeptide (e.g., Ser-Leu-Asp). springernature.com
LC-MS/MS Analysis: The resulting acyl-peptide fragments are separated using reversed-phase liquid chromatography based on the length and properties of the acyl chain. researchgate.netnih.gov They are then detected and quantified by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov
Absolute Quantification: For absolute quantification, stable isotope-labeled (e.g., ¹⁵N) acyl-ACP standards are generated de novo and used in an isotope dilution strategy. nih.govspringernature.com
This powerful technique is sensitive enough to detect acyl-ACPs at the picogram level. nih.govbiorxiv.org Crucially, it allows for the identification and quantification of key fatty acid elongation intermediates, such as 3-hydroxyacyl-ACPs and 2,3-trans-enoyl-ACPs (including 2-octenoyl-ACP), providing a detailed snapshot of the metabolic state of the fatty acid synthesis pathway. researchgate.netnih.govnih.gov
Application of (E)-2-Octenoyl-L-carnitine as an Analytical Standard in Biochemical Assays
(E)-2-Octenoyl-L-carnitine, also known as trans-2-octenoyl-L-carnitine, is a synthetic acylcarnitine. caymanchem.com Acylcarnitines are esters of carnitine and fatty acids, which play a fundamental role in transporting acyl groups from the cytoplasm into the mitochondrial matrix for β-oxidation. hmdb.ca
In the context of biochemical analysis, (E)-2-Octenoyl-L-carnitine serves as a high-purity analytical standard. sigmaaldrich.com It is used primarily in clinical testing and metabolic research for the identification and quantification of medium-chain acylcarnitines in biological samples, such as urine and blood, using mass spectrometry-based techniques. biorxiv.orgcaymanchem.com
Its application is particularly relevant for:
Inborn Errors of Metabolism: The profiling of acylcarnitines is a cornerstone of newborn screening programs to detect inherited disorders of fatty acid oxidation. The (E)-2-octenoyl-L-carnitine standard helps in the accurate identification of C8:1 acylcarnitine species, which can be markers for specific metabolic diseases.
Metabolomics Research: In studies investigating lipid metabolism, this compound is used as a reference material to confirm the presence and measure the levels of endogenous 2-octenoylcarnitine.
The compound is supplied as a well-characterized solid or neat material with a specified purity, typically ≥95%, as determined by HPLC. caymanchem.comsigmaaldrich.com
| Property | Value | Source(s) |
| Chemical Name | (2R)-3-carboxy-N,N,N-trimethyl-2-[[(2E)-1-oxo-2-octen-1-yl]oxy]-1-propanaminium, inner salt | caymanchem.com |
| Synonyms | C8:1 Carnitine, L-trans-2-Octenoylcarnitine | caymanchem.comsigmaaldrich.com |
| Molecular Formula | C₁₅H₂₇NO₄ | sigmaaldrich.comnih.gov |
| Molecular Weight | 285.38 g/mol | sigmaaldrich.comnih.gov |
| Purity (Assay) | ≥95.0% (HPLC) | sigmaaldrich.com |
| Storage Temperature | -20°C | sigmaaldrich.com |
| Application | Analytical Standard, Clinical Testing | sigmaaldrich.com |
Advanced Characterization and Computational Studies of E 2 Octenoyl Chloride and Its Derivatives
Spectroscopic Analysis Techniques for Structural Elucidation
Spectroscopic methods are fundamental to confirming the molecular structure of (E)-2-Octenoyl chloride, ensuring the correct stereochemistry of the double bond and the integrity of the acyl chloride functional group.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of organic molecules. For (E)-2-Octenoyl chloride, both ¹H-NMR and ¹³C-NMR provide critical information about its carbon-hydrogen framework.
¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The key diagnostic signals for (E)-2-Octenoyl chloride are the two vinyl protons. The trans (E) configuration is confirmed by a large coupling constant (J), typically in the range of 15-18 Hz, between these protons. The proton alpha to the carbonyl group (at the C3 position) is expected to show a downfield shift due to the electron-withdrawing effects of both the carbonyl group and the double bond.
Predicted ¹H-NMR Data for (E)-2-Octenoyl Chloride
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (CH₃) | ~0.90 | Triplet (t) | ~7.0 |
| H2-H5 ((CH₂)₄) | ~1.30-1.50 | Multiplet (m) | - |
| H6 (CH₂-C=) | ~2.35 | Quartet (q) | ~7.5 |
| H7 (=CH-CH₂) | ~7.15 | Doublet of Triplets (dt) | J₇,₈ ≈ 15.5, J₇,₆ ≈ 7.0 |
| H8 (=CH-COCl) | ~6.20 | Doublet (d) | J₈,₇ ≈ 15.5 |
¹³C-NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the acyl chloride is highly deshielded and appears significantly downfield, typically in the range of 165-170 ppm. stackexchange.com The two sp² hybridized carbons of the alkene bond are also characteristic, appearing in the 120-150 ppm region. The chemical shifts of the saturated alkyl chain carbons appear upfield.
Predicted ¹³C-NMR Data for (E)-2-Octenoyl Chloride
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (CH₃) | ~14.0 |
| C2, C3, C4 (CH₂) | ~22.5, ~28.0, ~31.5 |
| C5 (CH₂) | ~34.0 |
| C6 (=CH) | ~150.0 |
| C7 (=CH) | ~128.0 |
| C8 (C=O) | ~168.0 |
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For (E)-2-Octenoyl chloride, the FTIR spectrum is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride. This band is typically found at a high wavenumber, around 1780-1815 cm⁻¹, due to the electron-withdrawing nature of the chlorine atom. nist.gov Conjugation with the C=C double bond may slightly lower this frequency. Other key absorptions include the C=C stretch of the alkene and a strong band in the fingerprint region confirming the (E)-stereochemistry.
Characteristic FTIR Absorption Bands for (E)-2-Octenoyl Chloride
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (Alkyl) | Symmetric/Asymmetric Stretch | 2850-2960 | Medium-Strong |
| C=O (Acyl Chloride) | Stretch | ~1800 | Very Strong |
| C=C (Alkene) | Stretch | ~1640 | Medium |
| =C-H (trans-Alkene) | Out-of-plane Bend | ~965 | Strong |
| C-Cl | Stretch | 650-850 | Medium |
Theoretical and Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate the properties of (E)-2-Octenoyl chloride at a molecular level, offering insights that complement experimental data and help predict reactivity and potential biological activity.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.org For (E)-2-Octenoyl chloride, DFT calculations can be employed to determine optimized molecular geometry (bond lengths and angles), distribution of electron density, and the energies of frontier molecular orbitals (HOMO and LUMO). acs.org
The analysis of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is particularly important. The energy and location of the LUMO can identify the most electrophilic sites on the molecule, which are susceptible to nucleophilic attack. In (E)-2-Octenoyl chloride, the LUMO is expected to be distributed over the α,β-unsaturated carbonyl system, indicating that both the carbonyl carbon and the β-carbon are primary sites for such attacks. An electrostatic potential map would visually confirm the electron-deficient regions, guiding predictions about the molecule's reactivity.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov The α,β-unsaturated carbonyl moiety in (E)-2-Octenoyl chloride is a well-known electrophilic "warhead" found in many targeted covalent inhibitors. nih.govyoutube.com This functional group can undergo a Michael addition reaction with nucleophilic amino acid residues, such as cysteine, within the active site of a protein.
Covalent docking simulations can model the interaction of (E)-2-Octenoyl chloride or its derivatives with a target protein. The process involves:
Target Selection: Identifying a protein with a nucleophilic residue (e.g., Cys, Ser, Lys) in or near a binding pocket.
Simulation: Placing the ligand into the binding site and computationally modeling the formation of a covalent bond between the ligand's electrophilic center and the protein's nucleophilic residue.
Analysis: Evaluating the resulting docked pose based on scoring functions that estimate the binding affinity. This analysis reveals key non-covalent interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex, in addition to the covalent bond. researchgate.net
Such studies are crucial in drug discovery for designing specific and potent enzyme inhibitors.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can be developed for a series of derivatives of (E)-2-Octenoyl chloride to predict their activity against a specific biological target.
The development of a QSAR model involves several steps:
Data Set Compilation: A series of structurally related compounds with experimentally measured biological activities is assembled.
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP for hydrophobicity, molar refractivity for bulk), electronic parameters (e.g., LUMO energy to describe electrophilicity), and topological indices (describing molecular shape and branching). nih.gov
Model Generation: Statistical methods, such as multiple linear regression, are used to create a mathematical equation that correlates the descriptors with the observed biological activity.
Validation: The predictive power of the model is rigorously tested to ensure its reliability.
For a class of reactive electrophiles like derivatives of (E)-2-Octenoyl chloride, QSAR models can effectively predict toxicological endpoints or inhibitory potency, guiding the synthesis of new analogues with improved activity and safety profiles.
Advanced Chromatographic and Mass Spectetric Methodologies
Advanced analytical techniques are indispensable for the detailed characterization of reactive molecules like (E)-2-Octenoyl chloride and for monitoring its subsequent chemical transformations. Methodologies combining chromatographic separation with mass spectrometric detection provide the high sensitivity and selectivity required to identify and quantify reactants, products, and transient intermediates in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC/ESI-MS)
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for the sensitive and selective analysis of (E)-2-Octenoyl chloride derivatives. Due to the high reactivity of the acyl chloride functional group, direct analysis is challenging. Therefore, a common strategy involves derivatization, where (E)-2-Octenoyl chloride is reacted with a suitable agent to form a more stable product that is amenable to LC-MS analysis. oup.comnih.gov For instance, reaction with an alcohol (e.g., methanol) or an amine can convert the acyl chloride into a stable ester or amide, respectively. researchgate.net This approach not only stabilizes the molecule but can also be used to introduce a readily ionizable group, enhancing detection sensitivity in the mass spectrometer. ddtjournal.comnih.gov
Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of derivatized products by generating intact molecular ions with minimal fragmentation. rsc.org In a typical LC-ESI-MS/MS workflow, the derivatized sample is first separated on a reversed-phase HPLC column. The eluent is then introduced into the ESI source, where ions are generated and subsequently analyzed by a tandem mass spectrometer, such as a triple quadrupole (QqQ).
For quantitative studies, Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is the method of choice. yale.educreative-proteomics.comnih.gov In SRM, the first quadrupole isolates the precursor ion (the molecular ion of the derivative), the second quadrupole acts as a collision cell to fragment the ion, and the third quadrupole selects a specific fragment ion for detection. wikipedia.org This two-stage mass filtering provides exceptional specificity and sensitivity, enabling the precise quantification of (E)-2-octenoyl derivatives even in complex biological or chemical matrices. yale.edunih.gov
| Parameter | Condition |
|---|---|
| LC System | UHPLC |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS System | Triple Quadrupole (QqQ) |
| Analysis Mode | Selected Reaction Monitoring (SRM) |
| SRM Transition (Precursor → Product) | m/z 232.2 → m/z 91.1 |
| Collision Energy | 20 eV |
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both real-time monitoring of reactions involving (E)-2-Octenoyl chloride and for the purification of its resulting derivatives. acs.orgresearchgate.net By providing robust separation of components in a reaction mixture, HPLC allows chemists to track the consumption of starting materials and the formation of products over time, yielding valuable kinetic data. rsc.orgnih.gov
For reaction monitoring, a typical setup involves a reversed-phase HPLC system equipped with an ultraviolet (UV) detector. Aliquots are taken from the reaction vessel at various time points, quenched if necessary, and injected into the HPLC. (E)-2-Octenoyl chloride and its derivatives, particularly those containing chromophores (e.g., aromatic amides), can be detected and quantified based on their UV absorbance. chromatographyonline.com Plotting the peak areas of the reactant and product as a function of time provides a clear profile of the reaction progress. researchgate.net This information is critical for optimizing reaction conditions such as temperature, catalyst loading, and reaction time.
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic; 70% Acetonitrile / 30% Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Beyond analytics, HPLC is a powerful tool for purification on a larger scale, a technique known as preparative HPLC. gilson.com After a reaction is complete, the crude product mixture can be injected into a preparative HPLC system equipped with a higher capacity column. The separated components are collected as fractions as they elute from the column. This process allows for the isolation of the desired (E)-2-Octenoyl chloride derivative in high purity, free from unreacted starting materials, byproducts, or catalysts.
| Time (minutes) | (E)-2-Octenoyl Chloride (Peak Area) | Product (Peak Area) |
|---|---|---|
| 0 | 589400 | 0 |
| 15 | 354100 | 210500 |
| 30 | 177200 | 398700 |
| 60 | 45300 | 511200 |
| 120 | 5100 | 543600 |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) is a soft ionization technique renowned for its ability to analyze large, thermally fragile molecules such as proteins, peptides, and polymers. nih.gov Its application to small molecules like (E)-2-Octenoyl chloride (molecular weight < 500 Da) is often hindered by significant interference from matrix-related ions in the low mass-to-charge (m/z) region of the spectrum. spectroscopyonline.comacs.orgresearchgate.net
However, MALDI-TOF/MS becomes an exceptionally powerful tool for characterizing derivatives of (E)-2-Octenoyl chloride, particularly when it is used to acylate larger molecules. ubc.ca For example, if (E)-2-Octenoyl chloride is used to modify a peptide, the resulting increase in mass can be precisely measured by MALDI-TOF/MS, confirming the successful covalent modification. researchgate.net
In a typical experiment, the acylated peptide is co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate. nih.gov A pulsed laser irradiates the spot, causing desorption and ionization of the analyte. The ions are then accelerated into a time-of-flight mass analyzer, and their mass-to-charge ratio is determined by their flight time. The high resolution and mass accuracy of TOF analyzers allow for unambiguous confirmation of the acylation event. By comparing the mass spectrum of the unmodified peptide with that of the reaction product, the addition of the octenoyl group (mass shift of +126.1 Da) can be clearly identified.
| Parameter | Condition |
|---|---|
| Analyte | Peptide (e.g., Angiotensin II) before and after reaction |
| Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) |
| Instrument | MALDI-TOF/TOF Mass Spectrometer |
| Ionization Mode | Positive Ion Reflector Mode |
| Laser | Nitrogen Laser (337 nm) |
| Expected Unmodified Peptide [M+H]+ | m/z 1046.5 |
| Expected Acylated Peptide [M+H]+ | m/z 1172.6 (1046.5 + 126.1) |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Methods
The synthesis of acyl chlorides is a cornerstone of organic chemistry, traditionally relying on reagents like thionyl chloride, phosphorus(V) chloride, or oxalyl chloride to convert carboxylic acids into their more reactive acyl chloride counterparts. libretexts.org However, the future of synthesizing molecules like (E)-2-Octenoyl chloride lies in the development of highly stereoselective methods that can precisely control the geometry of the double bond and be applied to sensitive substrates.
Current research in organic synthesis emphasizes the development of catalytic and atom-economical processes. Future methodologies for (E)-2-Octenoyl chloride could move beyond traditional chlorinating agents towards novel catalytic systems. For instance, methods utilizing visible-light photocatalysis, which have been successful for generating other acid chlorides from aldehydes, could be adapted for unsaturated systems, offering a milder and more selective approach. organic-chemistry.org
Furthermore, the principles of stereoselective synthesis, which are well-established for reactions involving carbonyl and imino groups, offer a blueprint for future work. thieme.de Research could focus on enzymatic or chemo-catalytic approaches that start from readily available precursors and establish the (E)-alkene geometry with high fidelity, bypassing the potential for isomerization that can occur under harsh traditional conditions. The development of such methods would not only improve the efficiency and environmental footprint of the synthesis but also enable the creation of analogues with high isomeric purity for specialized applications.
Table 1: Comparison of Traditional and Potential Future Synthetic Methods
| Method Type | Reagents | Advantages | Disadvantages | Potential for (E)-2-Octenoyl chloride |
|---|---|---|---|---|
| Traditional Chlorination | SOCl₂, PCl₅, (COCl)₂ | High reactivity, well-established | Harsh conditions, generation of stoichiometric waste (e.g., SO₂, HCl) | Current standard method, but may cause isomerization or side reactions. |
| Catalytic Acylation | e.g., 3,3-dichlorocyclopropenes | Mild conditions, suitable for acid-sensitive substrates | Requires specific catalysts, may have substrate limitations | High potential for preserving the delicate structure of the molecule. organic-chemistry.org |
| Photocatalysis | e.g., Ru(bpy)₃Cl₂, N-chlorosuccinimide | Utilizes visible light, mild reaction conditions | Requires specific photocatalysts and light sources | Could enable synthesis from the corresponding aldehyde with high selectivity. organic-chemistry.org |
| Biocatalysis | Engineered enzymes | High stereoselectivity, aqueous conditions, environmentally benign | Enzyme development and stability can be challenging | Ideal for producing high-purity (E)-isomer for pharmaceutical applications. |
Expansion of Applications in Emerging Materials Science Fields
While the saturated analogue, octanoyl chloride, has been utilized in materials science for applications such as the esterification of cellulose (B213188) to create hydrophobic films and the synthesis of conjugated copolymers for solar cells, (E)-2-Octenoyl chloride offers expanded possibilities due to its unsaturated bond. sigmaaldrich.com This double bond acts as a reactive handle for polymerization and post-polymerization modification, opening doors to new classes of functional materials.
Future research will likely explore the use of (E)-2-Octenoyl chloride as a monomer or functionalizing agent in polymer chemistry. The reactive acyl chloride group allows for its grafting onto polymers containing hydroxyl or amine groups, similar to other acyl chlorides, to impart specific properties like hydrophobicity or thermal stability. nbinno.com The presence of the alkene, however, provides a site for subsequent cross-linking reactions, polymerization (e.g., via ring-opening metathesis polymerization if incorporated into a cyclic monomer), or "click" chemistry modifications. This dual functionality is highly desirable for creating advanced materials.
Potential applications in emerging fields include:
Functional Polymers: Creating biodegradable polyesters with pendant reactive groups for biomedical applications, such as drug delivery or tissue engineering scaffolds. Acyl chlorides are known to be effective in terminating ring-opening polymerization to introduce functional end-groups. nih.gov
Advanced Coatings: Developing water-repellent and self-healing coatings where the double bond can be used for cross-linking or repair mechanisms upon activation.
Specialized Membranes: Fabricating membranes for separation technologies where the polymer properties can be finely tuned through the degree of functionalization with the octenoyl group. nbinno.com
Deeper Elucidation of Biochemical Roles and Enzyme Engineering Opportunities
(E)-2-Octenoyl chloride is a known synthetic intermediate for producing (E)-2-Octenoyl-L-carnitine, a metabolite of L-carnitine used in the diagnosis of certain inherited metabolic diseases. lookchem.comchemicalbook.com This established biochemical connection provides a foundation for deeper exploration of its roles and the development of related biotechnological tools.
Future research should aim to elucidate whether (E)-2-octenoyl derivatives play other roles in cellular metabolism or signaling. Understanding these pathways could reveal new diagnostic markers or therapeutic targets.
A significant avenue for future research lies in enzyme engineering. The biocatalytic synthesis of complex molecules is a rapidly advancing field. acs.org Enzymes, such as lipases or acyltransferases, could be engineered to:
Synthesize (E)-2-Octenoyl Derivatives: Create biocatalysts that can produce (E)-2-octenoyl amides or esters with high selectivity and yield in aqueous media, offering a green alternative to traditional chemical synthesis. researchgate.net
Utilize (E)-2-Octenoyl Chloride as a Substrate: Design enzymes that can accept (E)-2-Octenoyl chloride or a related thioester as a substrate to attach the octenoyl group to various molecules of interest, such as peptides or natural products, thereby creating novel bioactive compounds. Rational protein engineering, which involves modifying an enzyme's active site to accommodate bulkier acyl groups, has proven successful for other acyltransferases and could be applied here. acs.org
Integration with Advanced Computational Design and Predictive Modeling
Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, which can accelerate the development of new synthetic methods and applications for (E)-2-Octenoyl chloride. Theoretical studies have already been used to investigate the fundamental mechanisms of reactions involving acyl chlorides, such as whether they proceed via a concerted S(N)2-like mechanism or through a tetrahedral intermediate. nih.govnih.gov
Future research can leverage advanced computational methods in several key areas:
Mechanism Elucidation: Using Density Functional Theory (DFT) modeling to investigate the reaction pathways for the synthesis of (E)-2-Octenoyl chloride. researchgate.net This can help in optimizing reaction conditions to maximize yield and stereoselectivity while minimizing byproducts.
Predictive Synthesis Design: Developing kinetic and thermodynamic models to predict the outcome of novel synthetic strategies before they are attempted in the lab. researchgate.net This can guide the selection of catalysts and reagents for stereoselective synthesis.
Modeling Interactions: Simulating the interaction of (E)-2-Octenoyl chloride and its derivatives with material surfaces or the active sites of enzymes. This can aid in the design of new functional polymers and guide protein engineering efforts to create enzymes with enhanced activity or novel substrate specificity.
Table 2: Application of Computational Methods to (E)-2-Octenoyl chloride Research
| Computational Method | Research Area | Objective | Potential Impact |
|---|---|---|---|
| Density Functional Theory (DFT) | Synthetic Methods | Elucidate reaction mechanisms and transition states for stereoselective synthesis. researchgate.net | Optimization of reaction conditions and catalyst design. |
| Molecular Docking | Enzyme Engineering | Predict the binding orientation and affinity of (E)-2-octenoyl derivatives in an enzyme's active site. | Guide rational design of mutant enzymes for biocatalysis. acs.org |
| Molecular Dynamics (MD) | Materials Science | Simulate the conformational behavior of polymers functionalized with (E)-2-octenoyl groups. | Predict material properties like hydrophobicity and thermal stability. |
| Kinetic Modeling | Synthesis & Biochemistry | Model the rates of formation and reaction of (E)-2-Octenoyl chloride in complex chemical or biological systems. nih.gov | Enhance understanding of reaction networks and metabolic pathways. |
Q & A
What are the standard protocols for synthesizing and characterizing (E)-2-Octenoyl chloride?
Level : Basic
Methodological Answer :
- Synthesis : The compound is typically prepared via chlorination of (E)-2-octenoic acid using reagents like oxalyl chloride (with catalytic DMF) under anhydrous conditions. Reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until completion .
- Purification : Distillation under reduced pressure (50–60°C at 10 mmHg) is recommended to isolate the product. Ensure inert gas (N₂/Ar) to prevent hydrolysis .
- Characterization :
- NMR Spectroscopy : Compare ¹H and ¹³C NMR spectra with reference data (e.g., NIST Chemistry WebBook ). Key signals include the α,β-unsaturated carbonyl group (δ ~165–175 ppm in ¹³C NMR).
- IR Spectroscopy : Confirm C=O stretching (~1800 cm⁻¹) and C-Cl (~600 cm⁻¹) .
- Mass Spectrometry : Use GC-MS to verify molecular ion peaks (M⁺ at m/z 162) and fragmentation patterns.
How can researchers ensure reproducibility in reactions involving (E)-2-Octenoyl chloride?
Level : Advanced
Methodological Answer :
- Documentation : Follow CONSORT-EHEALTH guidelines for experimental transparency. Include detailed reagent grades, reaction conditions (temperature, solvent purity), and equipment calibration data .
- Data Validation : Cross-reference spectroscopic data with multiple databases (e.g., NIST, PubChem) to resolve discrepancies. For example, IR peaks may shift due to solvent polarity .
- Statistical Analysis : Report mean values with standard deviations for repeated experiments (n ≥ 3). Use tools like R or Python for error propagation calculations .
What safety protocols are critical when handling (E)-2-Octenoyl chloride?
Level : Basic
Methodological Answer :
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with sodium bicarbonate and dispose as hazardous waste .
- Storage : Store in airtight containers under inert gas at –20°C to prevent moisture-induced degradation .
How does the (E)-configuration influence the compound’s reactivity in nucleophilic acyl substitution?
Level : Advanced
Methodological Answer :
- Steric and Electronic Effects : The trans-configuration reduces steric hindrance compared to (Z)-isomers, enhancing electrophilicity at the carbonyl carbon.
- Kinetic Studies : Use DFT calculations (e.g., Gaussian software) to model transition states. Experimental validation via competitive reactions with amines (e.g., aniline vs. bulky tert-butylamine) can quantify reactivity differences .
- Spectroscopic Monitoring : Track reaction progress via in-situ FTIR to observe acyl intermediate formation rates .
How should researchers address contradictions in reported thermodynamic stability data?
Level : Advanced
Methodological Answer :
- Systematic Review : Apply Klimisch criteria to assess study reliability. Exclude data from non-peer-reviewed sources or studies lacking control experiments .
- Experimental Replication : Reproduce stability tests (e.g., thermal gravimetric analysis, TGA) under standardized conditions (dry N₂ atmosphere, 5°C/min heating rate) .
- Meta-Analysis : Use software like RevMan to pool data from high-quality studies and identify outliers via funnel plots .
What analytical techniques are optimal for detecting hydrolysis by-products?
Level : Basic
Methodological Answer :
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210 nm) to separate (E)-2-octenoic acid and HCl by-products.
- Titration : Quantify free Cl⁻ ions via argentometric titration post-hydrolysis .
- pH Monitoring : Track hydrolysis kinetics using a calibrated pH meter in aqueous/organic biphasic systems .
How can computational chemistry aid in predicting reaction pathways for (E)-2-Octenoyl chloride?
Level : Advanced
Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., THF vs. DCM) on reaction trajectories using GROMACS.
- QM/MM Calculations : Combine quantum mechanics (for reactive sites) and molecular mechanics (for bulk solvent) to predict regioselectivity in esterification .
- Validation : Compare computed activation energies with experimental Arrhenius plots from kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
